3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one

Description

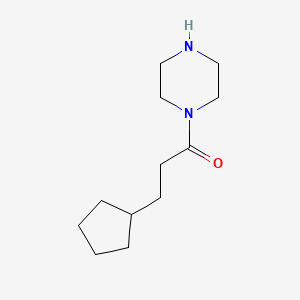

3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one (C₁₂H₂₂N₂O) is a secondary amine-containing compound characterized by a ketone group linked to a cyclopentyl moiety and a piperazine ring. Its SMILES notation is C2C(CCC(=O)N1CCNCC1)CCC2, and its InChiKey is InChI=1S/C12H22N2O/c15-12(14-9-7-13-8-10-14)6-5-11-3-1-2-4-11/h11,13H,1-10H2 .

Properties

IUPAC Name |

3-cyclopentyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(14-9-7-13-8-10-14)6-5-11-3-1-2-4-11/h11,13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCYMVZANVWWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by its cyclopentyl and piperazine moieties, which contribute to its pharmacological properties. The synthesis typically involves the reaction of cyclopentanone derivatives with piperazine in the presence of appropriate catalysts or reagents. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its effects on the central nervous system (CNS) and other therapeutic areas. The following sections summarize key findings from recent studies.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. In animal models, these compounds have shown the ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Table 1: Summary of Biological Activities

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Notably, compounds with similar structures have been reported to inhibit key signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both gram-positive and gram-negative bacteria, indicating potential as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Depression Models : A study involving rodent models of depression showed that administration of the compound resulted in significant reductions in depressive behaviors compared to control groups. The findings suggest a rapid onset of action, similar to traditional antidepressants.

- Cancer Cell Line Evaluation : In another study, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, supporting further investigation into its use as an anticancer agent.

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli demonstrated effective inhibition at relatively low concentrations, warranting further exploration into its application as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Piperazine vs. Pyrrolidine Substitution

- 3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one (C₁₂H₂₁NO): Replacing piperazine with pyrrolidine (a 5-membered ring) reduces nitrogen atom count and alters conformational flexibility.

Aromatic and Halogenated Derivatives

- 1-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one : Incorporates a bromophenyl group, enhancing aromatic π-π stacking but reducing metabolic stability (resistant to ultrafiltration in wastewater treatment) .

- 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one : Combines chlorophenyl and indole groups, increasing steric bulk and electronic complexity. Such derivatives are prioritized in drug screening for CNS targets due to improved receptor interactions .

- 3-Bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one: A brominated metabolite detected in blood/urine, highlighting reactivity risks associated with halogenated analogs .

Heterocyclic and Extended Systems

- 1-{4-[7-(Naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one (C₂₄H₂₇N₅O): Features a naphthalene-fused pyridopyrimidine system, significantly increasing hydrophobicity and molecular weight (401.5 g/mol). Such modifications enhance kinase inhibition but may compromise solubility .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one and Analogs

Q & A

Q. How can the purity and structural integrity of 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one be validated in synthetic chemistry research?

- Methodological Answer : Purity can be confirmed via 1H NMR spectroscopy (e.g., >95% purity as per ) and HPLC . Structural validation requires X-ray crystallography using programs like SHELXL for refinement . For intermediates, mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) can verify molecular weight and functional groups. Ensure inert storage conditions to prevent degradation .

Q. What synthetic routes are feasible for introducing the cyclopentyl group to the piperazine-propanone backbone?

- Methodological Answer : A common approach involves nucleophilic substitution or Buchwald-Hartwig coupling to attach the cyclopentyl moiety. For example, reacting 1-(piperazin-1-yl)propan-1-one (CAS 76816-54-1, ) with cyclopentyl halides under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using microwave-assisted synthesis for accelerated kinetics .

Q. How can researchers assess the compound's solubility and stability in physiological buffers for preliminary bioassays?

- Methodological Answer : Perform shake-flask solubility tests in PBS (pH 7.4) or DMSO, followed by UV-Vis spectrophotometry for quantification. Stability studies require liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products over 24–72 hours under controlled temperature (e.g., 37°C) .

Advanced Research Questions

Q. What are the challenges in determining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible piperazine rings. Use SHELXD for phase determination and SHELXL for refinement, incorporating restraints for disordered cyclopentyl groups. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How do structural modifications (e.g., cyclopentyl vs. aryl substituents) impact binding to biological targets like GPCRs or kinases?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs like AP-238 () and compare binding affinities via surface plasmon resonance (SPR) or radioligand displacement assays . Molecular docking (e.g., AutoDock Vina ) can predict interactions with targets such as the Smoothened receptor (see ) .

Q. What experimental strategies can resolve contradictions in reported pharmacological data for piperazine-propanone derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cAMP assays vs. β-arrestin recruitment for GPCR activity). Control for batch-to-batch variability by standardizing synthesis protocols ( ) and applying meta-analysis of published data. Address metabolic instability via hepatic microsome assays to identify cytochrome P450 interactions .

Q. How can researchers design a robust pipeline for high-throughput screening (HTS) of this compound against kinase targets?

- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases like Akt1 ( ). Optimize assay conditions (e.g., ATP Km) and validate hits with isothermal titration calorimetry (ITC) for binding thermodynamics. Prioritize compounds showing <100 nM IC50 and >10-fold selectivity over off-target kinases .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.